Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate
Description
Properties
CAS No. |
865659-41-2 |
|---|---|
Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylideneamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2S/c1-4-14-8(13)7-5-10-9(15-7)11-6-12(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
TZFNNSZFCMQSGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(S1)N=CN(C)C |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N=CN(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classical method for constructing 1,3-thiazole derivatives. For this compound, ethyl 3-ethoxyacrylate (1 ) serves as the α-ketoester precursor, reacting with thiourea (2 ) in the presence of a copper catalyst and potassium sulfide. This reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the α-ketoester, followed by cyclization to form ethyl 2-aminothiazole-5-carboxylate (3 ) (Figure 1).
Reaction Conditions :
Introduction of the [(Dimethylamino)Methylene]Amino Group
The intermediate 3 undergoes formylation to introduce the dimethylamino moiety. This is achieved using dimethylformamide dimethyl acetal (DMF-DMA), a reagent that facilitates Schiff base formation. The reaction occurs under mild conditions, typically in ethanol or acetonitrile, to yield the target compound (4 ) (Figure 2).
Optimization Notes :
- Excess DMF-DMA (1.2–1.5 equiv.) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of the imine bond.
- Reaction time: 4–6 hours at 60–70°C.
Alternative Synthetic Pathways
One-Pot Cyclization-Formylation Strategy
A streamlined approach combines thiazole formation and functionalization in a single pot. Ethyl 3-ethoxyacrylate reacts with thiourea and DMF-DMA in the presence of triethylamine, eliminating the need to isolate intermediate 3 . This method reduces purification steps and improves overall yield (88–92%).
Key Advantages :
Solid-Phase Synthesis for Scalability
Patent US10351556B2 describes a scalable process using solid dispersions to enhance reaction efficiency. The thiazole intermediate is adsorbed onto microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC), followed by gas-phase formylation with dimethylamine and formaldehyde. This method achieves >99% purity and is suitable for industrial production.
Critical Parameters :
Mechanistic Insights and Side Reactions
Cyclization Mechanism
The Hantzsch reaction proceeds through a thioamide intermediate (A ), which undergoes intramolecular cyclization after deprotonation (Figure 3). Copper catalysis accelerates the reaction by stabilizing the transition state.
Formylation Dynamics
DMF-DMA acts as both a formylating agent and a base. The dimethylamine moiety is transferred via nucleophilic acyl substitution, with the methoxy group acting as a leaving group (Figure 4). Competing side reactions include over-formylation (yielding bis-dimethylamino derivatives) and hydrolysis of the imine bond, which are mitigated by controlling stoichiometry and moisture levels.
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) | Key Improvement |
|---|---|---|---|
| Hantzsch + DMF-DMA | 95.7 | 99.3 | Nano-Cu catalyst |
| One-Pot | 92.0 | 98.5 | Reduced steps |
| Solid-Phase | 89.5 | 99.9 | Scalability |
Industrial and Environmental Considerations
Waste Management
Cost Analysis
| Component | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| Ethyl 3-ethoxyacrylate | 120 | 45 |
| DMF-DMA | 95 | 30 |
| Nano-copper catalyst | 220 | 15 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Selected Thiazole Derivatives
Table 2: Property Comparison
- Electronic Effects: The dimethylaminomethylene group in the target compound donates electron density to the thiazole ring, enhancing nucleophilic reactivity at position 4 . In contrast, trifluoromethyl groups (e.g., CAS 918793-30-3) withdraw electrons, stabilizing the ring against electrophilic attack .
- Biological Relevance: Thiazoles with trifluoromethyl and aryl amino groups (e.g., CAS 918793-30-3) show promise in drug discovery due to improved pharmacokinetic profiles, while the target compound’s dimethylaminomethylene group may act as a directing group for further modifications .
Biological Activity
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate (CAS No. 865659-41-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits a unique molecular structure characterized by the presence of a thiazole ring, an ethyl ester group, and a dimethylamino functional group, which contribute to its diverse biological properties.
- Molecular Formula : C9H13N3O2S
- Molecular Weight : 227.28 g/mol
- Purity : >90%
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth.
Key Findings:
- Bacterial Inhibition : The compound was found to inhibit both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.
- Fungal Activity : In vitro assays indicated that the compound also possesses antifungal properties, making it a candidate for further development in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Case Studies:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating moderate to high potency.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications to the thiazole ring or the dimethylamino group significantly affect its potency.
| Modification | Effect on Activity |
|---|---|
| Removal of dimethylamino group | Decreased antimicrobial activity |
| Alteration of ethyl ester group | Significant reduction in anticancer activity |
Q & A
Basic: What are the established synthetic routes for Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with thiazole precursors. For example:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo esters.
- Step 2: Introduction of the [(dimethylamino)methylene]amino group via nucleophilic substitution or condensation reactions, often using ethyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Characterization: Intermediates are validated using -NMR, -NMR, and mass spectrometry. Purity is confirmed via HPLC (≥95%) with C18 columns and acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis of this compound?
Methodological Answer:
Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while protic solvents may hydrolyze intermediates .
- Catalyst Use: Transition-metal catalysts (e.g., Pd/C) or coupling agents (e.g., EDC·HCl) improve regioselectivity in amide bond formation .
- Temperature Control: Low temperatures (0–5°C) minimize side reactions during electrophilic substitutions .
- Purification: Flash chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol-DMF mixtures enhances purity .
Basic: What methodologies are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against E. coli, S. aureus, and C. albicans using broth microdilution (CLSI guidelines) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition: Kinase or protease inhibition assays with fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
Advanced: How do structural modifications (e.g., substituents on the thiazole ring) impact biological activity?
Methodological Answer:
- Electron-Withdrawing Groups: Chloro or trifluoromethyl substituents enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
- Amino Group Placement: The [(dimethylamino)methylene]amino group at position 2 improves binding to bacterial DNA gyrase, as shown in docking studies .
- Comparative SAR: Analogues with dichlorophenyl substituents (e.g., Ethyl 4-amino-3-(3,4-dichlorophenyl)-...) exhibit 10-fold higher anticancer activity than non-halogenated derivatives .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize batch effects .
- Impurity Interference: Re-evaluate compound purity via LC-MS; trace by-products (e.g., hydrolyzed esters) may inhibit or enhance activity .
- Solubility Issues: Use DMSO stock solutions with ≤0.1% concentration to avoid aggregation in aqueous media .
Advanced: What techniques confirm the compound’s structural integrity and resolve ambiguities in tautomeric forms?
Methodological Answer:
- X-ray Crystallography: Resolves tautomerism (e.g., imine-enamine equilibria) via SHELX-refined structures .
- 2D NMR: --HMBC identifies nitrogen environments, distinguishing between tautomeric forms .
- DFT Calculations: Predict stable tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
Advanced: How can degradation pathways be studied under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via HPLC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF .
Advanced: What computational tools predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., E. coli DNA gyrase) .
- MD Simulations: GROMACS assesses binding stability over 100-ns trajectories, evaluating hydrogen bonds and hydrophobic interactions .
- QSAR Models: CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
